ELND006

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ELND006 是一种新型的γ-分泌酶抑制剂,曾被用于治疗阿尔茨海默病。γ-分泌酶是一种酶复合物,在淀粉样β肽的产生中起着至关重要的作用,而淀粉样β肽与阿尔茨海默病的发病机制有关。 This compound 被设计为选择性抑制γ-分泌酶,从而减少淀粉样β肽的产生,同时保留酶的其他重要功能 .

准备方法

合成路线和反应条件: ELND006 是通过一系列化学反应合成的,这些反应涉及γ-分泌酶抑制剂支架的形成。合成策略强调多样性和手性,以实现所需的 选择性和效力。 该化合物被配制成纳米悬浮液,平均粒径小于 200 纳米,这提高了其溶解度和生物利用度 .

工业生产方法: this compound 的工业生产涉及纳米悬浮液制剂的开发,以增强其口服生物利用度。该制剂在粒径和结晶度方面稳定超过一年。 纳米悬浮液使用亲水性非水溶剂制备,这些溶剂可以防止结晶并确保与 ALZET 渗透泵等递送系统相容 .

化学反应分析

反应类型: ELND006 经历各种化学反应,包括:

氧化: this compound 在特定条件下可以氧化形成氧化衍生物。

还原: 该化合物可以被还原形成还原衍生物。

取代: this compound 可以进行取代反应,其中特定的官能团被其他基团取代。

常用试剂和条件:

氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。

还原: 通常采用硼氢化钠或氢化铝锂等还原剂。

取代: 取代反应通常涉及在受控条件下使用卤素或亲核试剂等试剂。

主要产物: 这些反应形成的主要产物包括 this compound 的各种氧化、还原和取代衍生物,这些衍生物可能表现出不同的药理特性 .

科学研究应用

Formulation Strategies

Due to ELND006's poor solubility and bioavailability, various formulation strategies have been explored:

- Nanosuspension Development : Research has demonstrated that formulating this compound as a nanosuspension significantly improves its oral bioavailability. In studies with beagle dogs, this formulation showed a mean particle size of less than 200 nm and exhibited rapid dissolution compared to traditional formulations. This approach effectively reduced variability in bioavailability due to food intake, making dosing more predictable .

- Pharmacokinetic Studies : The pharmacokinetics of this compound have been characterized in several studies. For instance, a study indicated that plasma concentrations of this compound were correlated with reductions in amyloid-beta levels in both the brain and cerebrospinal fluid .

Clinical Trials and Safety Concerns

This compound underwent various phases of clinical trials:

- Phase 1 Trials : Initial trials focused on evaluating the safety and tolerability of this compound. A dose escalation study found that multiple daily doses of 20 mg for 21 days were well tolerated . However, subsequent trials were halted due to liver toxicity observed in some patients, which was deemed unrelated to the drug's mechanism of action but raised significant safety concerns .

- Comparative Efficacy : Despite its initial promise, this compound was ultimately part of a broader trend where many gamma secretase inhibitors failed to demonstrate cognitive benefits or were associated with adverse effects such as liver toxicity and increased cancer risk due to Notch inhibition .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential and challenges associated with this compound:

- Animal Models : In transgenic mouse models, this compound has been shown to reduce amyloid-beta levels significantly. For example, it was reported that this compound could lower amyloid levels by up to 50% in cerebrospinal fluid samples from treated mice .

- Long-term Effects : A study examining the long-term effects of early treatment with this compound in a Down syndrome mouse model indicated potential neurodevelopmental impacts related to hippocampal development . These findings suggest that while this compound may affect amyloid production, its broader implications on neural development require further exploration.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Mechanism | Inhibits gamma secretase activity |

| Formulation | Nanosuspension improves bioavailability |

| Clinical Trials | Phase 1 trials halted due to liver toxicity |

| Efficacy in Models | Significant reduction in amyloid-beta levels in animal models |

| Safety Concerns | Liver toxicity and potential cancer risk linked to Notch inhibition |

作用机制

ELND006 通过选择性抑制γ-分泌酶发挥作用,γ-分泌酶是一种参与淀粉样前体蛋白裂解的酶复合物。通过抑制γ-分泌酶,this compound 减少了淀粉样β肽的产生,淀粉样β肽被认为有助于大脑中淀粉样斑块的形成。 这种选择性抑制保留了γ-分泌酶的其他重要功能,如 Notch 信号传导,从而最大限度地减少了潜在的副作用 .

类似化合物:

西马加司他: 另一种被用于研究阿尔茨海默病的γ-分泌酶抑制剂,但由于不良反应而在临床试验中失败。

贝加司他: 具有类似特性但选择性谱不同的γ-分泌酶抑制剂。

阿伐加司他: 同类中的另一种化合物,具有不同的药代动力学和药效学特性。

This compound 的独特性: this compound 在选择性抑制γ-分泌酶方面是独一无二的,这使它能够减少淀粉样β的产生,同时保留 Notch 信号传导。这种选择性是通过强调多样性和手性的合成策略实现的。 此外,this compound 的纳米悬浮液制剂显着提高了其口服生物利用度,并降低了由于食物摄入造成的变异性 .

相似化合物的比较

Semagacestat: Another gamma secretase inhibitor that was investigated for Alzheimer’s disease but failed in clinical trials due to adverse effects.

Begacestat: A gamma secretase inhibitor with similar properties but different selectivity profiles.

Avagacestat: Another compound in the same class, with distinct pharmacokinetic and pharmacodynamic properties.

Uniqueness of ELND006: this compound is unique in its selective inhibition of gamma secretase, which allows it to reduce amyloid-beta production while sparing Notch signaling. This selectivity is achieved through a synthetic strategy that emphasizes diversity and chirality. Additionally, the nanosuspension formulation of this compound significantly improves its oral bioavailability and reduces variability due to food intake .

生物活性

ELND006, a γ-secretase inhibitor developed by Elan Corporation, has been investigated primarily for its potential therapeutic effects in Alzheimer's disease (AD). This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological properties, and relevant research findings.

This compound selectively inhibits γ-secretase, an enzyme critical in the cleavage of the amyloid precursor protein (APP) into amyloid-beta (Aβ) peptides. The accumulation of Aβ, particularly the Aβ42 isoform, is a hallmark of Alzheimer's pathology. By inhibiting γ-secretase, this compound aims to reduce Aβ production and subsequent aggregation.

Key Findings:

- Inhibition Potency : this compound has shown an in vitro IC50 value of 0.34 nM against APP and 5.3 nM against Notch signaling pathways, indicating its selective action towards APP cleavage over Notch .

- Aβ Reduction : In preclinical studies, treatment with this compound resulted in a reduction of Aβ levels by up to 50% in cerebrospinal fluid (CSF) of animal models .

Pharmacokinetics and Formulation

This compound is classified as a Biopharmaceutics Classification System (BCS) Class II compound due to its poor solubility and moderate permeability. Research has indicated that its oral bioavailability is significantly affected by food intake, which poses challenges for consistent therapeutic dosing.

Formulation Strategies:

- Nanosuspension Development : A nanosuspension formulation was developed to enhance the oral bioavailability of this compound. This formulation demonstrated improved dissolution rates and stability over conventional forms, leading to more predictable pharmacokinetics in animal models .

Case Studies and Clinical Trials

Despite its promising preclinical results, clinical trials for this compound faced significant challenges. The development was halted due to liver toxicity observed in trial participants, which was attributed to side effects unrelated to its mechanism of action .

Notable Clinical Findings:

- Phase II Trials : During these trials, participants exhibited varied responses to treatment, with some showing significant reductions in Aβ levels while others experienced adverse effects. The inconsistency raised concerns about the safety profile of γ-secretase inhibitors overall .

Research Findings Summary

The following table summarizes key research findings related to this compound:

属性

CAS 编号 |

959997-22-9 |

|---|---|

分子式 |

C20H14F5N3O2S |

分子量 |

455.4 g/mol |

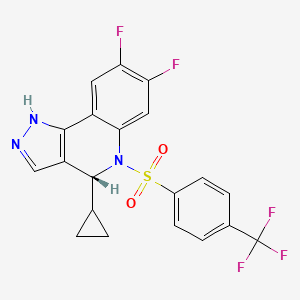

IUPAC 名称 |

(4R)-4-cyclopropyl-7,8-difluoro-5-[4-(trifluoromethyl)phenyl]sulfonyl-1,4-dihydropyrazolo[4,3-c]quinoline |

InChI |

InChI=1S/C20H14F5N3O2S/c21-15-7-13-17(8-16(15)22)28(19(10-1-2-10)14-9-26-27-18(13)14)31(29,30)12-5-3-11(4-6-12)20(23,24)25/h3-10,19H,1-2H2,(H,26,27)/t19-/m1/s1 |

InChI 键 |

XODSHWXKSMPDRP-LJQANCHMSA-N |

SMILES |

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

手性 SMILES |

C1CC1[C@@H]2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

规范 SMILES |

C1CC1C2C3=C(C4=CC(=C(C=C4N2S(=O)(=O)C5=CC=C(C=C5)C(F)(F)F)F)F)NN=C3 |

同义词 |

(4R)-4-cyclopropyl-7,8-difluoro-4,5-dihydro-5-[[4-(trifluoromethyl)phenyl]sulfonyl]-1H-Pyrazolo[4,3- c]quinoline |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。